Free Carboxylic Acid vs. Ethyl Ester: Ionization State and pH-Dependent Lipophilicity as Key Procurement Differentiators
The target compound bears a free carboxylic acid group, whereas the closest commercially available analog (CAS 330157-58-9) is an ethyl ester prodrug form . The predicted LogD of the target compound drops from 1.63 at pH 5.5 to 0.00 at pH 7.4, reflecting full ionization to the carboxylate anion at physiological pH, while the ethyl ester remains neutral across the physiological pH range . This divergence in ionization state has direct consequences for aqueous solubility, passive membrane permeability, and protein-binding interactions. Users requiring a compound that exists predominantly as a charged carboxylate at physiological pH for target engagement studies must select the free acid form; the ethyl ester will exhibit fundamentally different solubility and permeability behavior .
| Evidence Dimension | LogD (distribution coefficient) at pH 7.4 |
|---|---|
| Target Compound Data | LogD (pH 7.4) = 0.00 (predicted, ionized carboxylate) |
| Comparator Or Baseline | Ethyl (Z)-4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate (CAS 330157-58-9): LogD predicted higher than target due to neutral ethyl ester; no pH-dependent ionization |
| Quantified Difference | LogD difference > 1 log unit at pH 7.4; target compound is >10-fold more hydrophilic at physiological pH |
| Conditions | ACD/Labs Percepta predicted LogD values; pH 7.4 aqueous buffer model |
Why This Matters
For assay design requiring defined ionization states or for in vivo studies where pH-dependent solubility governs bioavailability, the free acid and ethyl ester cannot be treated as interchangeable.
